molecular formula C6H5ClINO B1420993 2-Chloro-6-iodo-5-methylpyridin-3-ol CAS No. 1203499-21-1

2-Chloro-6-iodo-5-methylpyridin-3-ol

Cat. No.: B1420993
CAS No.: 1203499-21-1
M. Wt: 269.47 g/mol
InChI Key: QJKYNGZBHYGYFO-UHFFFAOYSA-N
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Description

2-Chloro-6-iodo-5-methylpyridin-3-ol is an organic compound with the molecular formula C6H5ClINO. It is a halogenated heterocycle, characterized by the presence of chlorine and iodine atoms attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-iodo-5-methylpyridin-3-ol typically involves halogenation reactions. One common method is the iodination of 2-chloro-5-methylpyridin-3-ol using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-iodo-5-methylpyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-6-iodo-5-methylpyridin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodo-5-methylpyridin-3-ol involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to participate in various chemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to biological targets. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison: 2-Chloro-6-iodo-5-methylpyridin-3-ol is unique due to the simultaneous presence of chlorine and iodine atoms on the pyridine ring. This dual halogenation imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Compared to its analogs, this compound offers a broader range of applications in synthetic chemistry and material science .

Properties

IUPAC Name

2-chloro-6-iodo-5-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c1-3-2-4(10)5(7)9-6(3)8/h2,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKYNGZBHYGYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1I)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673578
Record name 2-Chloro-6-iodo-5-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-21-1
Record name 2-Chloro-6-iodo-5-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-iodo-5-methylpyridin-3-ol
Reactant of Route 2
2-Chloro-6-iodo-5-methylpyridin-3-ol
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2-Chloro-6-iodo-5-methylpyridin-3-ol
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2-Chloro-6-iodo-5-methylpyridin-3-ol
Reactant of Route 5
2-Chloro-6-iodo-5-methylpyridin-3-ol
Reactant of Route 6
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2-Chloro-6-iodo-5-methylpyridin-3-ol

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